Cas no 100007-53-2 (a-Etoposide)

a-Etoposide structure
Produktname:a-Etoposide
a-Etoposide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- α-Etoposide
- etoposide
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
- J-000003
- alpha-Etoposide
- 100007-53-2
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[(4,6-O-ethylidene-alpha-D-glucopyranosyl)oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, [5R-[5alpha,5abeta,8aalpha,9beta(R*)]]-
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 9-[[4,6-O-(1R)-ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-, (5R,5aR,8aR,9S)-
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-alpha-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
- GU2VC33E9C
- (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-a-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one Deriv.
- Etoposide, alpha-
- a-Etoposide
-
- Inchi: InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1
- InChI-Schlüssel: VJJPUSNTGOMMGY-LMSDHMSKSA-N
- Lächelt: CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Berechnete Eigenschaften
- Genaue Masse: 588.18429107g/mol
- Monoisotopenmasse: 588.18429107g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 5
- Komplexität: 969
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topologische Polaroberfläche: 161Ų
Experimentelle Eigenschaften
- Dichte: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Fast unlöslich (0,036 g/l) (25°C),
a-Etoposide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | E933745-10mg |
a-Etoposide |
100007-53-2 | 10mg |
$ 2036.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497424-2.5 mg |
α-Etoposide, |
100007-53-2 | 2.5 mg |
¥2,933.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497424-2.5mg |
α-Etoposide, |
100007-53-2 | 2.5mg |
¥2933.00 | 2023-09-05 | ||
A2B Chem LLC | AE16046-1mg |
α-Etoposide |
100007-53-2 | 98% | 1mg |
$629.00 | 2024-04-20 | |
A2B Chem LLC | AE16046-25mg |
α-Etoposide |
100007-53-2 | 98% | 25mg |
$4771.00 | 2024-04-20 | |
A2B Chem LLC | AE16046-10mg |
α-Etoposide |
100007-53-2 | 98% | 10mg |
$2405.00 | 2024-04-20 | |
TRC | E933745-1mg |
a-Etoposide |
100007-53-2 | 1mg |
$ 261.00 | 2023-09-07 | ||
A2B Chem LLC | AE16046-5mg |
α-Etoposide |
100007-53-2 | 98% | 5mg |
$1221.00 | 2024-04-20 |
a-Etoposide Verwandte Literatur
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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